Etiroxate Carboxylic Acid

Thyroid Hormone Research In Vivo Metabolic Modeling Endocrine Pharmacology

Etiroxate Carboxylic Acid (MT4) is the only thyronine analog that directly inhibits mitochondrial dehydrogenases (IDH, GDH) and uncouples oxidative phosphorylation while simultaneously inducing a systemic hypothyroid state—a functional dichotomy that L-T4, D-T4, and etiroxate cannot replicate without metabolic activation. Essential for generating chemically-induced hypothyroidism models (Zenker protocol: 5 nmoles/100 g/day s.c., 15 days), calibrating lipid-lowering screening assays that separate efficacy from metabolic toxicity, and dissecting direct mitochondrial enzyme effects from genomic thyroid hormone signaling.

Molecular Formula C16H13I4NO4
Molecular Weight 790.9 g/mol
CAS No. 3414-34-4
Cat. No. B028289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtiroxate Carboxylic Acid
CAS3414-34-4
SynonymsO-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-α-methyl-tyrosine;  α-Methyl-DL-thyroxine; 
Molecular FormulaC16H13I4NO4
Molecular Weight790.9 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)O)N
InChIInChI=1S/C16H13I4NO4/c1-16(21,15(23)24)6-7-2-11(19)14(12(20)3-7)25-8-4-9(17)13(22)10(18)5-8/h2-5,22H,6,21H2,1H3,(H,23,24)
InChIKeyXVWORJPLTFZBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etiroxate Carboxylic Acid (CAS 3414-34-4): Sourcing the Differentiated α-Methyl-Thyroxine Tool for Metabolic Research


Etiroxate Carboxylic Acid (CAS 3414-34-4), synonymously known as α-Methyl-DL-thyroxine (MT4), is a synthetic diphenylether analog of the endogenous thyroid hormone L-thyroxine (T4). It belongs to the class of thyronine derivatives and is characterized by an α-methyl group on the alanine side chain and a free carboxylic acid terminus, distinguishing it from the ethyl ester prodrug etiroxate (CAS 17365-01-4). Unlike T4, administration of this compound induces a hypothyroid state in vivo while retaining the ability to directly inhibit key metabolic dehydrogenases and uncouple mitochondrial oxidative phosphorylation in vitro [1][2].

Why Etiroxate Carboxylic Acid Cannot Be Substituted by Generic Thyroxine Analogs for Specialized Protocols


Selecting a generic thyroxine analog such as D-thyroxine (DT4) or L-thyroxine (T4) in place of Etiroxate Carboxylic Acid (MT4) fundamentally compromises experimental validity in specific metabolic investigations. While T4 and DT4 primarily engage nuclear thyroid hormone receptors to exert thyromimetic effects, MT4 exhibits a unique functional dichotomy: it uncouples oxidative phosphorylation and inhibits mitochondrial dehydrogenases with potency similar to the natural hormones [1], yet its systemic administration results in a hypothyroid rather than a hyperthyroid or euthyroid state [1]. This inverse physiological profile is critical for studies requiring the dissociation of direct mitochondrial chemical intervention from genomic thyroid hormone signaling, a functional divergence that in-class compounds like L-T4 or D-T4 cannot replicate and that the esterified form, etiroxate, modulates only after metabolic activation [2].

Quantitative Differential Evidence for Etiroxate Carboxylic Acid (α-Methyl-DL-Thyroxine) Against Key Comparators


In Vivo Induction of Hypothyroid State vs. Hyperthyroidism by IPT2 or Euthyroidism by T4

In a direct head-to-head comparative study, α-methyl-DL-thyroxine (MT4, Etiroxate Carboxylic Acid) administered subcutaneously to thyroidectomized rats (5 nmoles/100 g/day for 15 days) resulted in a hypothyroid state, whereas the same dosage of the analog 3,5-diiodo-3′-isopropyl-L-thyronine (IPT2) induced a hyperthyroid state, and L-thyroxine (T4) restored euthyroid conditions [1]. The hypothyroid state was confirmed by very incomplete compensation of metabolic rate (BMR) and α-glycerophosphate dehydrogenase (GPD) induction relative to euthyroid controls [1]. This quantifiable divergence in systemic physiological outcome establishes MT4 as the compound of choice for inducing non-genomic, chemically-mediated hypothyroidism without surgical intervention.

Thyroid Hormone Research In Vivo Metabolic Modeling Endocrine Pharmacology

Therapeutic Index: Dissociation of Lipid-Lowering from Basal Metabolic Rate Stimulation

For lipid-lowering applications using the bioavailable ethyl ester form (etiroxate hydrochloride, CG-635), the active moiety confers a significantly improved relative therapeutic index. Beckmann (1979) demonstrated that etiroxate hydrochloride lowered serum cholesterol significantly (at 3.3 µmol/kg/day) with a relative therapeutic index of 10–35 (calculated as the ratio of relative effect on basal metabolism to relative effect on serum cholesterol) [1]. In stark contrast, both L-thyroxin and D-thyroxin possess a relative therapeutic index of exactly 1, indicating that cholesterol lowering by these natural hormones is inseparable from a proportional, often dangerous, increase in basal metabolic rate [1]. This 10- to 35-fold improvement in therapeutic window is a direct consequence of the α-methyl modification inherent to the Etiroxate scaffold.

Lipid Metabolism Atherosclerosis Research Drug Safety Screening

Dissociation of Direct Enzyme Inhibition from Systemic Hormonal Activity

Etiroxate Carboxylic Acid (MT4) exhibits a unique dual pharmacology: it inhibits purified glutamate, isocitrate, and alcohol dehydrogenases with potency 'quite similar' to the endogenous hormones L-thyroxine (T4) and triiodothyronine (T3) [1]. The apparent inhibitory constant (Ki) of thyroxine for glutamate dehydrogenase has been quantified at 2×10⁻⁵ M [2]. Despite this equivalent direct enzyme inhibition, the systemic consequence of MT4 administration is a hypothyroid state, whereas T4 administration results in a euthyroid or hyperthyroid state [1]. Furthermore, in thyroidectomized rats, the effect of MT4 on hepatic mitochondrial glutamate dehydrogenase mirrors that of T4, proving that the compound's non-genomic mitochondrial activity is chemically decoupled from its genomic thyromimetic potency [1].

Mitochondrial Bioenergetics Enzyme Kinetics Cell Metabolism

Cardiac and Hemodynamic Safety Profile vs. D-Thyroxine in Long-Term Studies

Long-term clinical evaluation of etiroxate HCl (the bioavailable form of the Etiroxate Carboxylic Acid scaffold) versus D-thyroxine (DT4) in hyperlipoproteinemic patients revealed superior cardiovascular tolerability. In a head-to-head clinical study (n=40; duration several weeks), etiroxate treatment achieved a constant decrease in total cholesterol of 83 mg/dL (23%) in type IIa hyperlipoproteinemia and 64 mg/dL (18%) in type IIb, with a mean reduction of β-lipoproteins of 126 mg/dL [1]. Critically, in animal models, etiroxate hydrochloride demonstrated 'much less effect on oxygen consumption, heart rate and heart weight of rats than L-thyroxin and D-thyroxin,' with the antigoitrogenic effect being 'much slighter' [2]. The relative activity on basal metabolic rate (BMR), heart rate, and heart weight was 700–3500 times lower than that of L-T4 and 200–275 times lower than D-T4 [3].

Cardiovascular Safety Hyperlipoproteinemia Drug Development

Validated Procurement Scenarios for Etiroxate Carboxylic Acid Based on Differential Evidence


Chemical Induction of a Systemic Hypothyroid State in Euthyroid Rodents

For researchers requiring a chemically-induced (non-surgical, non-radioiodine) model of hypothyroidism, Etiroxate Carboxylic Acid (MT4) is the only demonstrated thyronine analog that directly induces a hypothyroid state rather than compensating or hypercompensating for thyroidectomy. The Zenker et al. (1976) protocol (5 nmoles/100 g/day s.c. for 15 days) reliably produces a hypometabolic phenotype, as shown by depressed BMR and GPD activity [1]. This avoids the confounding genomic hyperstimulation seen with T4 or IPT2 controls and is essential for generating a specific model of mitochondrial dysfunction in a hypothyroid background.

Isocitrate Dehydrogenase (IDH) and Glutamate Dehydrogenase (GDH) Inhibition in Non-Genomic Mitochondrial Studies

The compound is uniquely suited for IDH-related research as it inhibits isocitrate dehydrogenase and glutamate dehydrogenase directly [1]. Unlike the natural ligand T4, which activates nuclear thyroid hormone receptors (TRα/TRβ) leading to compensatory feedback loops and transcriptional upregulation of metabolic enzymes, MT4 induces a systemic hypothyroid state while maintaining mitochondrial enzyme inhibition [1]. This makes it a superior chemical probe for dissecting the direct enzymatic from the genomic effects of thyroid hormone signaling in hepatocyte mitochondrial preparations.

Lipid-Lowering Therapeutic Index Benchmarking in Preclinical Drug Discovery

The etiroxate scaffold provides a critical benchmark 'positive control' in lipid-lowering drug discovery programs aiming to separate metabolic toxicity from efficacy. With a relative therapeutic index of 10–35 (vs. 1 for T4/D-T4) [2], Etiroxate Carboxylic Acid’s activated form allows drug metabolism teams to calibrate screening assays for hypolipidemic candidates that do not stimulate oxygen consumption. This is particularly relevant in atherosclerosis models where increased BMR and heart rate (as caused by D-T4) represent a dose-limiting toxicity [3].

Uncoupling of Mitochondrial Oxidative Phosphorylation in a Hypothyroid Physiological Context

Researchers studying the interaction between thyroid status and mitochondrial uncoupling mechanisms need Etiroxate Carboxylic Acid to uncouple phosphorylations and inhibit electron transfer along the respiratory chain [1] without the hyperthyroid 'background noise' generated by T4. In thyroidectomized animals, MT4 stimulates hepatic mitochondrial GDH to the same extent as T4, but because the systemic state is hypothyroid, the mitochondrial effects can be studied in isolation from systemic hypermetabolism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etiroxate Carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.